molecular formula C17H12N2 B10840693 2-(2-Methylquinolin-7-yl)benzonitrile

2-(2-Methylquinolin-7-yl)benzonitrile

Cat. No.: B10840693
M. Wt: 244.29 g/mol
InChI Key: MUNVAMLSVBEAIR-UHFFFAOYSA-N
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Description

2-(2-methylquinolin-7-yl)benzonitrile is a heterocyclic aromatic compound that features a quinoline ring system fused with a benzonitrile moiety

Preparation Methods

One common method for synthesizing the quinoline ring is the Doebner-Von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The resulting 2-methylquinoline can then be further functionalized to introduce the benzonitrile group through various substitution reactions.

Chemical Reactions Analysis

2-(2-methylquinolin-7-yl)benzonitrile can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

Mechanism of Action

The biological activity of 2-(2-methylquinolin-7-yl)benzonitrile is primarily attributed to its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of bacterial and cancer cells. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .

Comparison with Similar Compounds

2-(2-methylquinolin-7-yl)benzonitrile can be compared with other quinoline derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(2-methylquinolin-7-yl)benzonitrile

InChI

InChI=1S/C17H12N2/c1-12-6-7-13-8-9-14(10-17(13)19-12)16-5-3-2-4-15(16)11-18/h2-10H,1H3

InChI Key

MUNVAMLSVBEAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3C#N

Origin of Product

United States

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